
Ruthenium(1+), chloride, (OC-6-22)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(1+), chloride, (OC-6-22)-, also known as ruthenium(III) chloride, is a chemical compound with the formula RuCl₃. It is a versatile compound that plays a significant role in various chemical processes and applications. Ruthenium is a member of the platinum group metals and is known for its catalytic properties and ability to form coordination complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The reaction is conducted in the presence of carbon monoxide, which helps in the formation of the product. The process involves the following reaction: [ 2 \text{Ru} + 3 \text{Cl}_2 \rightarrow 2 \text{RuCl}_3 ] The reaction is carried out at elevated temperatures to ensure complete conversion of ruthenium metal to ruthenium(III) chloride .
Industrial Production Methods
In industrial settings, ruthenium(III) chloride is produced through the chlorination of ruthenium-containing ores or residues. The process involves the extraction of ruthenium from its ores, followed by chlorination to obtain ruthenium(III) chloride. This method is efficient and allows for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
Ruthenium(III) chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the notable reactions include:
Oxidation: Ruthenium(III) chloride can be oxidized to form ruthenium tetroxide (RuO₄), a strong oxidizing agent.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes.
Substitution: Ruthenium(III) chloride can undergo ligand substitution reactions, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as sodium metaperiodate are used to oxidize ruthenium(III) chloride to ruthenium tetroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be used to reduce ruthenium(III) chloride to lower oxidation states.
Substitution: Ligands such as phosphines, amines, and other donor molecules are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ruthenium tetroxide (RuO₄)
Reduction: Ruthenium(II) complexes
Substitution: Various ruthenium coordination complexes
Scientific Research Applications
Ruthenium(III) chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: Ruthenium complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Ruthenium-based compounds are being explored as potential therapeutic agents for cancer treatment due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: Ruthenium(III) chloride is used in the production of electronic components, electroplating, and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of ruthenium(III) chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. For example, ruthenium complexes can bind to DNA and inhibit its replication, leading to cell death. Additionally, ruthenium complexes can generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Ruthenium(III) chloride can be compared with other ruthenium compounds and similar transition metal chlorides:
Ruthenium(IV) oxide (RuO₂): Unlike ruthenium(III) chloride, ruthenium(IV) oxide is an oxide and is used as a catalyst in different oxidation reactions.
Ruthenium tetroxide (RuO₄): This compound is a strong oxidizing agent and is used in organic synthesis for oxidation reactions.
Rhodium(III) chloride (RhCl₃): Similar to ruthenium(III) chloride, rhodium(III) chloride is used in catalysis and has similar chemical properties due to its position in the periodic table .
Conclusion
Ruthenium(1+), chloride, (OC-6-22)-, or ruthenium(III) chloride, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound for scientific research and industrial processes.
Properties
CAS No. |
63251-19-4 |
|---|---|
Molecular Formula |
Cl2H8N4Ru-4 |
Molecular Weight |
236.1 g/mol |
IUPAC Name |
azanide;dichlororuthenium |
InChI |
InChI=1S/2ClH.4H2N.Ru/h2*1H;4*1H2;/q;;4*-1;+2/p-2 |
InChI Key |
JYILOIGNCSRIGB-UHFFFAOYSA-L |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


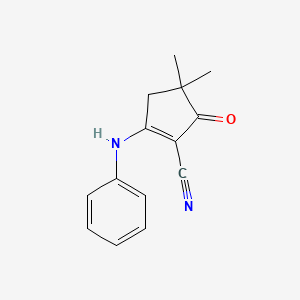

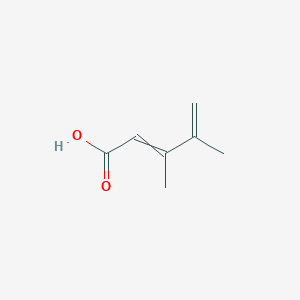
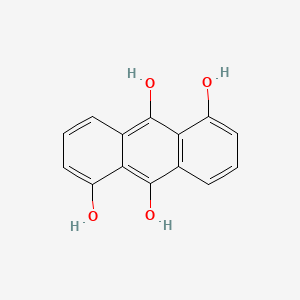
acetic acid](/img/structure/B14498803.png)
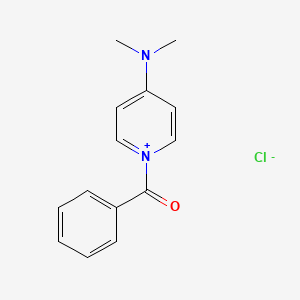
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
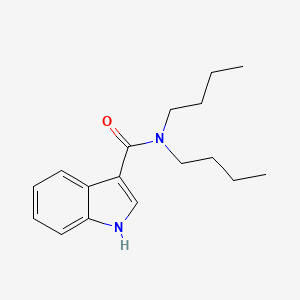

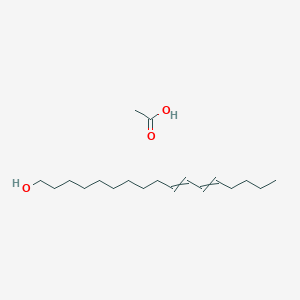
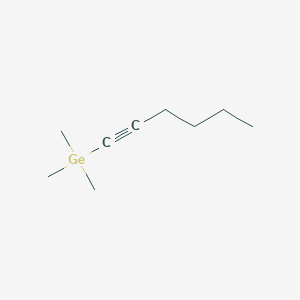
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

